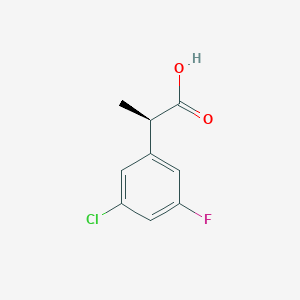
(R)-1-(2,3-Dimethylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,3-Dimethylphenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a chiral center, making it optically active. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dimethylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,3-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The racemic mixture of 1-(2,3-Dimethylphenyl)propan-1-amine is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,3-Dimethylphenyl)propan-1-amine may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired ®-enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2,3-Dimethylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
®-1-(2,3-Dimethylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(2,3-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2,3-Dimethylphenyl)propan-1-amine: The enantiomer of the compound with different biological activity.
1-(2,3-Dimethylphenyl)propan-2-amine: A structural isomer with a different position of the amine group.
1-(2,3-Dimethylphenyl)ethan-1-amine: A related compound with a shorter carbon chain.
Uniqueness
®-1-(2,3-Dimethylphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
(1R)-1-(2,3-dimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1 |
Clave InChI |
IYDQIIKQHIBXDM-LLVKDONJSA-N |
SMILES isomérico |
CC[C@H](C1=CC=CC(=C1C)C)N |
SMILES canónico |
CCC(C1=CC=CC(=C1C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


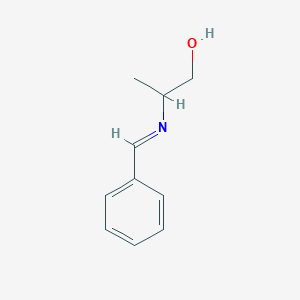
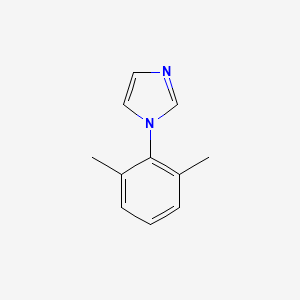
![2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227838.png)
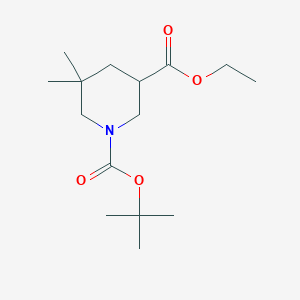
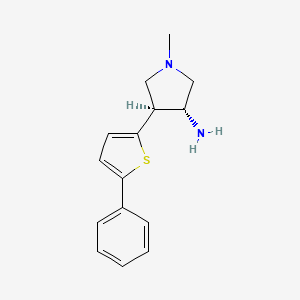
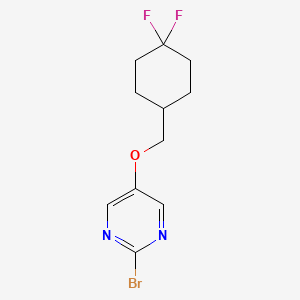
![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate](/img/structure/B15227847.png)
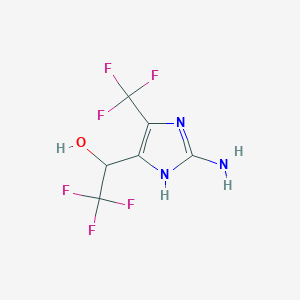
![(S)-1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B15227865.png)
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227870.png)


![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B15227881.png)
